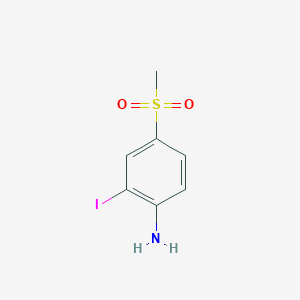

2-Iodo-4-(methylsulfonyl)aniline

Description

Precursor for Advanced Heterocyclic Ring Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 2-Iodo-4-(methylsulfonyl)aniline serves as an invaluable starting material for the synthesis of a variety of these complex ring systems.

While direct synthesis of indoles using this compound is a subject of ongoing research, its structural motifs are found in precursors for more complex nitrogen-containing heterocycles. For instance, related aniline (B41778) derivatives are used in multi-step syntheses to create intricate heterocyclic systems. mdpi.comnih.gov The synthesis of various nitrogen- and sulfur-containing heterocycles often involves the condensation of aminotriazoles with aldehydes, a process that can be influenced by the acidity of the catalyst to yield either Schiff bases or cyclized products. mdpi.comnih.gov

The synthesis of benzofuran (B130515) derivatives has been achieved through various methods, including the reaction of benzofuran-2-carbohydrazides with chalcones under microwave irradiation. nih.gov Another approach involves a cascade cyclization to produce aminobenzofuran derivatives. nih.gov Similarly, benzimidazole (B57391) derivatives are often synthesized through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds in the presence of an acid catalyst. nih.gov The sulfonyl group, a key feature of this compound, is a common substituent in biologically active benzimidazole derivatives. nih.gov

The combination of nitrogen and sulfur atoms in heterocyclic rings often leads to compounds with significant biological and physical properties. openmedicinalchemistryjournal.comscispace.com The synthesis of such heterocycles can involve the reaction of aminobenzensulfonamide derivatives with iodine chloride. nih.gov This highlights the utility of iodo- and sulfonyl-substituted anilines as precursors to a diverse range of nitrogen- and sulfur-containing heterocyclic systems. openmedicinalchemistryjournal.comscispace.comnih.gov

Building Block for Functionalized Anilines and Arylamines

The aniline core of this compound provides a scaffold for the creation of a multitude of functionalized arylamines with tailored properties.

The amino group of aniline and its derivatives can be readily modified to introduce a wide range of functional groups. For example, sulfonyl aniline derivatives can be prepared and further reacted to introduce complex side chains. google.com The direct iodination of aniline is a well-established method for producing iodoaniline derivatives, which can then be used in subsequent synthetic steps. orgsyn.orggoogle.com

The synthesis of anilines with specific substitution patterns is crucial for controlling the properties of the final molecule. The preparation of 4-(methylsulfonyl)aniline (B1202210) from 1-methanesulfonyl-4-nitro-benzene via hydrogenation is a known process. This demonstrates a method for introducing the methylsulfonyl group at a specific position on the aniline ring. The presence of the iodo group in this compound allows for further regioselective functionalization through reactions like cross-coupling, enabling the synthesis of anilines with precise and complex substitution patterns.

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO2S |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

2-iodo-4-methylsulfonylaniline |

InChI |

InChI=1S/C7H8INO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 |

InChI Key |

QEFGKGMHWLOVLS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 4 Methylsulfonyl Aniline

Green Chemistry and Sustainable Synthetic Protocols

Catalytic Methods in Synthesis

Catalytic methods are pivotal in the synthesis of 2-Iodo-4-(methylsulfonyl)aniline, primarily in the preparation of its precursor, 4-(methylsulfonyl)aniline (B1202210). A common and efficient route involves the reduction of 1-methanesulfonyl-4-nitro-benzene. This transformation is typically achieved through catalytic hydrogenation.

In a representative procedure, 1-methanesulfonyl-4-nitro-benzene is dissolved in a suitable solvent, such as methanol, and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst. The reaction proceeds under atmospheric pressure of hydrogen gas until the uptake of gas ceases, indicating the complete conversion of the nitro group to an amine. The catalyst is then removed by filtration, and the product, 4-(methylsulfonyl)aniline, is isolated upon concentration of the solution and recrystallization.

The subsequent step, the regioselective iodination of 4-(methylsulfonyl)aniline to yield this compound, can also be facilitated by catalytic systems. While direct catalytic iodination of this specific substrate is not extensively documented, analogous reactions with other anilines suggest the feasibility of such an approach. For instance, iodine(III) reagents, in combination with various catalysts, have been shown to be effective for the iodination of anilines. nih.govresearchgate.net These methods often exhibit high selectivity for the ortho position, which would be the desired outcome for the synthesis of the target molecule.

Furthermore, the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with elemental iodine (I₂), represents another catalytic approach to the iodination of anilines. nih.gov This system has been reported to selectively iodinate anilines, and in the case of substrates with a blocked para-position, ortho-iodination is favored. nih.gov

Table 1: Catalytic Synthesis of 4-(methylsulfonyl)aniline

| Starting Material | Catalyst | Solvent | Product | Yield | Reference |

| 1-methanesulfonyl-4-nitro-benzene | 10% Pd/C | Methanol | 4-(methylsulfonyl)aniline | 65% |

Solvent-Free or Environmentally Benign Reaction Conditions

Growing environmental concerns have spurred the development of solvent-free and environmentally benign synthetic methods. For the iodination of anilines, several green approaches have been investigated and could be applied to the synthesis of this compound.

One notable solvent-free method involves the use of elemental iodine in the presence of a solid oxidant, such as a urea-hydrogen peroxide (UHP) adduct. rsc.orgrsc.orgresearchgate.net This solid-state reaction proceeds by grinding the reactants together, eliminating the need for a solvent. This method has been shown to be effective for the iodination of various activated aromatic compounds, including anilines. rsc.orgresearchgate.net The stoichiometry of the reactants can be adjusted to optimize the reaction for either ring iodination or side-chain functionalization. rsc.org

Another environmentally friendly approach utilizes aqueous ethanol (B145695) as the reaction medium. researchgate.netasianpubs.org A reported method for the iodination of moderately active arenes, including anilines, employs hydrogen peroxide and acidified sodium periodate (B1199274) in an aqueous ethanol solution. researchgate.netasianpubs.org This system provides good yields of mono-iodinated products and allows for easy control of the extent of iodination through stoichiometry. researchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. eurekaselect.com

Furthermore, methods employing molecular iodine with other reagents in the absence of traditional organic solvents have been developed. For example, the combination of iodine and silver nitrate (B79036) (AgNO₃) under solvent-free, solid-state conditions has been reported for the iodination of both activated and deactivated aromatic compounds, affording aryl iodides in high yields. tandfonline.com

Table 2: Examples of Environmentally Benign Iodination Methods for Anilines

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| Aniline (B41778) | I₂ / Urea-H₂O₂ | Solvent-free, 45 °C | 4-Iodoaniline | High Conversion | rsc.orgresearchgate.net |

| Aniline | NaIO₄ / H₂O₂ / H₂SO₄ | Aqueous Ethanol, 50 °C | Iodoaniline | High Yield | asianpubs.org |

| Aniline | I₂ / AgNO₃ | Solvent-free, room temp. | Iodoaniline | 80-90% | tandfonline.com |

These catalytic and environmentally benign methodologies provide a framework for the efficient and sustainable synthesis of this compound. The synthesis would likely proceed via the catalytic reduction of 1-methanesulfonyl-4-nitro-benzene to 4-(methylsulfonyl)aniline, followed by a regioselective iodination step utilizing one of the described green or catalytic methods to introduce the iodine atom at the ortho position.

Chemical Reactivity and Transformation of 2 Iodo 4 Methylsulfonyl Aniline

Cross-Coupling Reactions at the Aryl Halide Position

The carbon-iodine bond in 2-Iodo-4-(methylsulfonyl)aniline is the primary site for transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing sulfonyl group para to the amine and meta to the iodine atom enhances the electrophilicity of the carbon atom bonded to the iodine, generally facilitating the initial oxidative addition step in palladium-catalyzed cycles. Aryl iodides are the most reactive among aryl halides in such reactions. researchgate.net

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. libretexts.org For this compound, this reaction would enable the synthesis of substituted 2-amino-5-(methylsulfonyl)biphenyls. The reaction generally proceeds under mild conditions with high functional group tolerance. nih.gov

Although specific examples utilizing this compound are not prominently documented in readily available literature, the coupling of analogous unprotected ortho-haloanilines is well-established. nih.gov For instance, the coupling of ortho-bromoanilines with various boronic esters proceeds efficiently, suggesting that the iodo-analogue would react with even greater facility. nih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. libretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of an Analogous o-Haloaniline Data based on reactions with analogous ortho-bromoaniline substrates.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 91 | nih.gov |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High | mdpi.com |

| 4-Acetylphenylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 80 | nih.gov |

| Thiophen-3-ylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 79 | nih.gov |

Buchwald–Hartwig Amination Reactions

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. researchgate.net Reacting this compound with various primary or secondary amines would yield substituted 2,5'-diamino-2'-(methylsulfonyl)biphenyls or related structures. As with other palladium-catalyzed reactions, the electron-deficient nature of the aryl iodide substrate is expected to facilitate the reaction.

The choice of catalyst, ligand, and base is critical for achieving high yields. Modern catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, allow for the coupling of a wide range of amines under relatively mild conditions. chemrxiv.org Given the presence of the free amine on the this compound backbone, self-coupling or other side reactions are a possibility, but appropriate choice of reaction conditions can often mitigate these issues. The use of microwave irradiation has been shown to accelerate these reactions and improve yields, even with milder bases like potassium carbonate. researchgate.net

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides Data based on general procedures and reactions with analogous aryl halides.

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Aniline (B41778) | Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 100 (Microwave) | researchgate.net |

| Benzamide | [Pd(Cinnamyl)Cl]₂ | DavePhos | DBU | Toluene | 100 | amazonaws.com |

| Morpholine | Pd(OAc)₂ | XantPhos | DBU | MeCN/Toluene | 140 (Flow) | amazonaws.com |

| Primary Alkylamines | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | General Procedure |

Sonogashira Coupling and Related Alkyne Transformations

The Sonogashira coupling is the premier method for synthesizing arylalkynes via the reaction of an aryl halide with a terminal alkyne. wikipedia.org This reaction, typically co-catalyzed by palladium and copper(I), would transform this compound into 2-alkynyl-4-(methylsulfonyl)anilines. organic-chemistry.org These products are valuable intermediates for the synthesis of heterocycles like quinolines and indoles. orgsyn.org

The standard conditions involve a palladium(0) catalyst, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine, which often serves as the solvent. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl, making this compound an ideal substrate. libretexts.org Copper-free conditions have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Iodides Data based on general procedures and reactions with analogous aryl iodides.

| Alkyne Partner | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | DMF | 60 | nih.gov |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | THF | RT | orgsyn.org |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | wikipedia.org |

| Propargyl alcohol | Pd(acac)₂ / PPh₃ | CuI | Et₂NH | DMF | 80 | nih.gov |

Reactions Involving the Amine Functionality

The primary amine group of this compound is a key site for further functionalization. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the para-sulfonyl group. This reduced reactivity must be considered when planning synthetic transformations.

Derivatization and Protection/Deprotection Strategies

The amine group can be derivatized through various reactions, such as acylation or sulfonylation, to introduce new functional groups or to protect it during subsequent reaction steps. Common protecting groups for anilines include acetyl (Ac), trifluoroacetyl, and tert-butyloxycarbonyl (Boc). Due to the reduced nucleophilicity of the aniline, more forcing conditions (e.g., use of highly reactive acylating agents like acid chlorides or anhydrides with a strong base) may be required compared to more electron-rich anilines.

In some synthetic sequences, it may be necessary to transform the amine into a different functional group altogether. For example, diazotization of the amine followed by a Sandmeyer reaction could replace it with a variety of other substituents. Another transformation is the conversion of the aniline to an azide, which can be accomplished using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. nih.gov

Nucleophilic Substitutions and Condensation Reactions

The attenuated nucleophilicity of the amine in this compound makes it a relatively weak participant in nucleophilic substitution reactions. While it can react with highly electrophilic alkyl halides, harsher conditions are generally necessary.

Similarly, in condensation reactions with carbonyl compounds to form imines (Schiff bases), the equilibrium may not be favorable. The reaction typically requires strong acid catalysis and removal of water to drive it to completion. The resulting imines would be highly electrophilic due to the influence of the sulfonyl group and could serve as intermediates for further transformations.

Cyclization Reactions for Heterocycle Formation

The unique substitution pattern of this compound makes it a valuable, albeit challenging, substrate for constructing fused heterocyclic systems. The ortho-iodo and amino groups are ideally positioned for annulation reactions to form five- or six-membered nitrogen-containing rings.

Intramolecular Palladium-Catalyzed Cycloannulations

Intramolecular palladium-catalyzed reactions represent a powerful strategy for heterocycle synthesis. For a substrate like this compound, this typically requires initial functionalization of the amino group to introduce a tether containing a reactive moiety, such as an alkene or alkyne. This sets the stage for a subsequent palladium-catalyzed cyclization, for instance, via a Heck or Sonogashira coupling followed by ring closure.

While specific examples utilizing this compound are not extensively documented, the general approach can be illustrated. For example, acylation or alkylation of the amine with a suitable partner could precede a palladium-catalyzed C-N or C-C bond formation. A plausible, though hypothetical, route could involve the N-allylation of the aniline followed by an intramolecular Heck reaction to form a dihydroquinoline ring system. However, the strong deactivating effect of the para-methylsulfonyl group would likely necessitate highly active catalyst systems and potentially harsh reaction conditions to achieve successful cyclization. The reduced nucleophilicity of the aniline nitrogen could also complicate the initial functionalization step.

Another established method that could be adapted is carbonylative cyclization. The reaction of o-iodoanilines with carbon monoxide and a suitable coupling partner, catalyzed by palladium, can yield heterocycles like quinazolinones. The application of this method to this compound would be expected to produce 7-(methylsulfonyl)quinazolinones, which are valuable scaffolds in medicinal chemistry.

Larock-Type Indole (B1671886) Syntheses and Analogous Heteroannulation Reactions

The Larock indole synthesis is a prominent palladium-catalyzed reaction that constructs the indole core from an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This reaction is highly relevant for this compound, as it would lead directly to the formation of 5-(methylsulfonyl)indoles.

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by alkyne insertion into the aryl-palladium bond and subsequent intramolecular C-N bond formation to build the indole ring. ub.edu The presence of the strongly electron-withdrawing methylsulfonyl group on the aniline ring significantly impacts this process. Electron-deficient anilines are known to be challenging substrates for the Larock reaction, often requiring modified conditions. nih.gov The deactivation of the aromatic ring can slow the initial oxidative addition step, while the reduced nucleophilicity of the aniline nitrogen can hinder the final cyclization.

To overcome these challenges, modern protocols for electron-deficient o-haloanilines employ specialized catalyst systems. The use of sterically demanding phosphine ligands, such as P(tBu)₃ or ferrocene-based N-heterocyclic carbene (NHC) ligands, can promote the reaction at lower temperatures and with greater efficiency. nih.govrsc.org These advanced catalysts can successfully balance the electronic demands of the various steps in the catalytic cycle.

Below is a table showing representative conditions for Larock indolization with electron-deficient anilines, which would be analogous to the reactions of this compound.

| o-Haloaniline Substrate | Alkyne | Catalyst System | Base / Additive | Conditions | Yield |

| o-Bromo-p-nitroaniline | Serine-derived alkyne | Pd[P(o-tol)₃]₂ (5 mol%) | Cy₂NMe | 60 °C, Dioxane | 85% |

| o-Bromo-p-cyanoaniline | Serine-derived alkyne | Pd[P(tBu)₃]₂ (5 mol%) | Cy₂NMe | 60 °C, Dioxane | 96% |

| o-Iodoaniline | Diphenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / n-Bu₄NCl | 100 °C, DMF | 98% |

Data is illustrative of reactions with analogous electron-deficient anilines. wikipedia.orgnih.gov

Electrophilic Cyclization Strategies

Electrophilic cyclization offers an alternative pathway to heterocycles. These reactions typically involve the attack of a nucleophile onto a π-system (like an alkyne or alkene) that has been activated by an electrophile (e.g., I₂, ICl, or a metal cation). For a substrate derived from this compound, the aniline nitrogen would serve as the intramolecular nucleophile.

A common strategy involves the N-alkynylation of the starting aniline to create a suitable precursor. Treatment of this N-(alkynyl)-2-iodo-4-(methylsulfonyl)aniline with an electrophile such as iodine could trigger a 6-endo-dig cyclization, leading to the formation of an iodinated quinoline (B57606) derivative. The strong electron-withdrawing nature of the methylsulfonyl group would decrease the nucleophilicity of the nitrogen atom, potentially making this cyclization more challenging compared to electron-rich analogues. However, the formation of quinoline scaffolds via such methods is a well-established synthetic tool. nih.gov

Influence of the Methylsulfonyl Group on Reactivity

The methylsulfonyl (–SO₂Me) group is a powerful modulator of the chemical properties of the aniline ring, exerting strong electronic effects that influence reactivity in aromatic substitution and the nucleophilicity of the amino group.

Electronic Effects on Aromatic Substitution and Nucleophilicity

The sulfonyl group is one of the most potent electron-withdrawing groups used in organic synthesis. Its influence stems from two primary effects:

Inductive Effect (-I): The high electronegativity of the oxygen atoms and the sulfur atom pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect (-M): The sulfur atom can expand its octet and accept electron density from the aromatic ring into its d-orbitals, creating resonance structures that delocalize the pi-electrons and place a partial positive charge on the ring.

These combined effects lead to a significant decrease in the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. Furthermore, the withdrawal of electron density from the nitrogen atom substantially reduces the basicity and nucleophilicity of the amino group. chemistrysteps.com Aniline is a weak base, but 4-(methylsulfonyl)aniline (B1202210) is considerably weaker. This reduced nucleophilicity can slow down or inhibit reactions that rely on the amine as a nucleophile, such as acylation, alkylation, and the cyclization steps in many heterocycle syntheses.

Role in Directing Group Chemistry

In electrophilic aromatic substitution, the directing effects of the substituents on the ring determine the position of the incoming electrophile. In this compound, there are competing directing effects:

Amino (–NH₂) Group: A strongly activating, ortho, para-director.

Iodo (–I) Group: A deactivating, ortho, para-director.

Methylsulfonyl (–SO₂Me) Group: A strongly deactivating, meta-director.

However, under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group is protonated to form the anilinium cation (–NH₃⁺). The anilinium ion is a strongly deactivating, meta-directing group. quora.com In this scenario, all three substituents (–I, –SO₂Me, and –NH₃⁺) would deactivate the ring and direct incoming electrophiles to position 5, making any substitution reaction extremely difficult but regiochemically unambiguous.

Applications As a Key Intermediate in Complex Organic Synthesis

Role in the Construction of Bridged and Polycyclic Aromatic Compounds

The synthesis of bridged and polycyclic aromatic compounds often relies on intramolecular cyclization reactions, where different parts of a molecule are stitched together to form new rings. The presence of both an iodo group and an amino group on the aniline (B41778) ring of 2-Iodo-4-(methylsulfonyl)aniline makes it a prime candidate for such transformations.

Palladium-catalyzed reactions, for instance, are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The iodo group on this compound is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions could be employed to introduce complex side chains which, in a subsequent step, could undergo intramolecular cyclization to form bridged or polycyclic systems.

For example, a hypothetical synthetic route could involve a Sonogashira coupling of this compound with a terminal alkyne bearing another aromatic ring. The resulting diarylacetylene could then be subjected to cyclization conditions, such as acid catalysis or further metal-catalyzed reactions, to generate a polycyclic aromatic framework. The electron-withdrawing nature of the methylsulfonyl group would influence the electronic properties of the resulting polycyclic system.

Utility in the Synthesis of Scaffolds with Potential for Material Science

The development of new materials for applications in electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a rapidly growing area of research. researchgate.netresearchgate.netjmaterenvironsci.comcrimsonpublishers.comnih.gov The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used.

While direct utilization of this compound in published material science applications is not prominent, its derivatives could serve as crucial building blocks. The methylsulfonyl group is strongly electron-withdrawing, a property often sought after in the design of n-type organic semiconductors. By incorporating this aniline derivative into larger conjugated systems, it is conceivable to tune the electron affinity and charge transport properties of the resulting materials.

The amino group provides a convenient handle for further functionalization. It can be transformed into a variety of other functional groups or used as a point of attachment for polymer chains. For instance, the aniline could be a precursor for the synthesis of soluble, high-performance polymers for electronic applications.

Below is a table summarizing the key functional groups of this compound and their potential roles in the synthesis of advanced materials.

| Functional Group | Position | Potential Role in Synthesis |

| Iodo | 2 | Reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger conjugated systems. |

| Amino | 1 | Nucleophilic center for derivatization, polymer chain attachment, and directing group for further aromatic substitution. |

| Methylsulfonyl | 4 | Electron-withdrawing group to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material. |

The combination of these functionalities in a single, readily available molecule makes this compound a synthetic intermediate with significant, albeit underexplored, potential for the creation of novel bridged and polycyclic aromatic compounds and for the development of new organic materials. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic utility.

Mechanistic Investigations in Reactions Involving 2 Iodo 4 Methylsulfonyl Aniline

Elucidation of Reaction Pathways and Transition States

The reactions of 2-Iodo-4-(methylsulfonyl)aniline are often complex, involving multiple steps and potential intermediates. Elucidating the precise reaction pathway and identifying the transition states are key to understanding the reaction kinetics and thermodynamics. While specific experimental studies on the transition states for reactions of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies and mechanistic investigations of closely related compounds, such as N-(2-iodophenyl)methanesulfonamide. nih.gov

One of the most common reactions this molecule undergoes is cross-coupling, particularly C-N bond formation, which is central to the synthesis of numerous pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a general framework for understanding the reaction pathway. wikipedia.org The catalytic cycle typically involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. nih.gov

Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst. wikipedia.org

Computational studies on similar systems using density functional theory (DFT) have been employed to calculate the energy barriers of these elementary steps and to characterize the geometry of the transition states. nih.gov For instance, the transition state for the oxidative addition step would involve the elongation of the C-I bond and the formation of new Pd-C and Pd-I bonds.

In the context of other reaction types, such as nucleophilic aromatic substitution (SNAr), the pathway would involve the formation of a Meisenheimer complex as a key intermediate. The electron-withdrawing methylsulfonyl group at the para-position and the iodo-group at the ortho-position play a significant role in stabilizing this intermediate, thereby facilitating the substitution reaction.

Studies on Regioselectivity and Stereoselectivity Control

Regioselectivity in reactions of this compound is a critical aspect, particularly when multiple reactive sites are present. The molecule has two primary sites for substitution: the carbon atom bearing the iodine and the amino group.

In palladium-catalyzed cross-coupling reactions, the reaction is highly regioselective for the C-I bond, as the oxidative addition of palladium to an N-H bond of the aniline (B41778) is not a favorable process under typical Buchwald-Hartwig conditions.

When considering electrophilic aromatic substitution on the aniline ring, the directing effects of the substituents become paramount. The amino group is a strong activating group and an ortho-, para-director, while the methylsulfonyl group is a deactivating group and a meta-director. The iodine atom is a deactivating ortho-, para-director. The interplay of these electronic effects will determine the position of incoming electrophiles.

Stereoselectivity becomes relevant when this compound is reacted with chiral reagents or catalysts. While there is a lack of specific studies on stereoselective reactions involving this exact molecule, general principles can be applied. For instance, in a palladium-catalyzed allylic amination, the use of chiral ligands can induce enantioselectivity in the product. nih.gov The stereochemical outcome is often determined in the step where the nucleophile attacks the π-allyl palladium intermediate.

In radical reactions, the stereochemistry can be more difficult to control. However, the formation of a new stereocenter can be influenced by the steric environment of the radical intermediate and the trajectory of the incoming radical or trapping agent.

Role of Catalysts, Ligands, and Additives in Reaction Efficiency

The efficiency of reactions involving this compound is heavily influenced by the choice of catalyst, ligands, and additives.

Catalysts:

Palladium catalysts are central to many cross-coupling reactions. The choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) can affect the initiation of the catalytic cycle.

Copper catalysts are often used in Ullmann-type coupling reactions, which can be an alternative to palladium-catalyzed aminations. Copper catalysts can be effective for the coupling of aryl halides with amines, often at higher temperatures than palladium-catalyzed reactions.

Ligands: The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling selectivity.

In Buchwald-Hartwig amination , bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos are known to be highly effective. nih.gov These ligands promote the formation of monoligated palladium species, which are highly reactive in the oxidative addition and reductive elimination steps. wikipedia.org The steric and electronic properties of the ligand can influence the rate-limiting step of the reaction. For example, with BrettPhos, oxidative addition is often rate-limiting, while with RuPhos, reductive elimination can be the slower step. nih.gov

Additives:

Bases are essential in many reactions to neutralize acidic byproducts or to deprotonate the nucleophile. The choice of base (e.g., NaOtBu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive aryl halides.

Other additives can include phase-transfer catalysts to facilitate reactions in biphasic systems or radical initiators/inhibitors to probe the reaction mechanism.

Below is a representative table illustrating the effect of different catalysts and ligands on a generic Buchwald-Hartwig amination reaction.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | High |

| Pd2(dba)3 | BrettPhos | K3PO4 | Dioxane | 110 | High |

| Pd(OAc)2 | Xantphos | Cs2CO3 | t-BuOH | 90 | Moderate to High |

| CuI | Phenanthroline | K2CO3 | DMF | 140 | Moderate |

This table represents typical conditions for Buchwald-Hartwig and Ullmann reactions and is for illustrative purposes. Specific yields for this compound would require experimental verification.

Radical vs. Polar Mechanisms in Transformations

Distinguishing between radical and polar mechanisms is a fundamental aspect of mechanistic investigation. For this compound, both pathways are plausible depending on the reaction conditions.

Polar Mechanisms:

Buchwald-Hartwig Amination: This reaction is generally considered to proceed through a polar, organometallic catalytic cycle involving oxidative addition and reductive elimination, as described earlier. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The reaction of this compound with strong nucleophiles is expected to follow a polar, two-step addition-elimination mechanism.

Evidence for a polar mechanism often comes from the observation of ionic intermediates, the influence of solvent polarity, and the stereospecificity of the reaction.

Radical Mechanisms:

Under certain conditions, particularly with the use of radical initiators (e.g., AIBN) or upon photolysis, reactions involving aryl iodides can proceed through a radical pathway.

A potential radical mechanism for a C-N bond formation could involve the homolytic cleavage of the C-I bond to generate an aryl radical. This radical could then be trapped by an amine nucleophile.

The use of radical traps or scavengers , such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can be a powerful diagnostic tool. If the addition of a radical trap significantly inhibits or quenches the reaction, it provides strong evidence for a radical mechanism. Conversely, if the reaction is unaffected, a polar mechanism is more likely.

Spectroscopic and Structural Elucidation of 2 Iodo 4 Methylsulfonyl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For derivatives of 2-Iodo-4-(methylsulfonyl)aniline, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectra reveal the number of distinct protons, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. In a typical derivative of a substituted 2-iodoaniline (B362364), the aromatic protons appear as distinct multiplets due to their unique electronic environments influenced by the iodo, sulfonyl, and amino groups. For instance, in the ¹H NMR spectrum of a complex derivative, specific signals can be assigned to protons on the aniline (B41778) ring and other parts of the molecule. rsc.org The electron-withdrawing nature of the methylsulfonyl group and the iodine atom typically deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atom bonded to the iodine (C-I) showing a characteristic upfield shift due to the heavy atom effect, while the carbon attached to the electron-withdrawing sulfonyl group (C-SO₂) is shifted downfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals, especially in complex derivatives where simple 1D spectra may be difficult to interpret. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Table 1: Representative ¹H NMR Data for a Derivative of N-mesyl-2-iodoaniline

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | m | 8.35 – 8.22 | - |

| Aromatic H | s | 7.96 | - |

| Aromatic H | d | 7.75 | 7.9 |

| Aromatic H | m | 7.34 – 7.24 | - |

| Aromatic H | d | 7.12 | 7.6 |

| Aromatic H | m | 7.02 – 6.93 | - |

| Alkenyl H | m | 5.92 – 5.83 | - |

| Alkenyl H | m | 5.56 – 5.46 | - |

| Methylene H | s | 4.25 | - |

| Methylene H | d | 4.20 | 6.1 |

| Methylene H | d | 3.97 | 7.2 |

| Methyl H | s | 2.36 | - |

| Methyl H | s | 2.19 | - |

Data sourced from a study on related polycyclic indoles. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is critical for confirming the identity of newly synthesized derivatives of this compound.

Typically employing soft ionization techniques like Electrospray Ionization (ESI), HRMS analysis provides a protonated molecular ion peak [M+H]⁺. The measured mass of this ion is then compared to the theoretical mass calculated for a proposed chemical formula. An agreement within a few parts per million (ppm) provides strong evidence for the correct molecular formula. Research on derivatives of N-mesyl-2-iodoaniline demonstrates the routine use of HRMS to confirm the successful synthesis of complex target molecules. rsc.org

Table 2: Example of HRMS Data for Derivatives of this compound

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| Derivative 1 | [M+H]⁺ | 485.1011 | 485.1010 |

| Derivative 2 | [M+H]⁺ | 477.1512 | 477.1514 |

| Derivative 3 | [M+H]⁺ | 517.0420 | 517.0422 |

| Derivative 4 | [M+H]⁺ | 493.1098 | 493.1099 |

Data illustrates the high accuracy in determining the molecular formula of various synthesized compounds. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of bonds with a changing dipole moment. For this compound and its derivatives, key characteristic IR bands include:

N-H vibrations: The aniline N-H group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.

S=O vibrations: The methylsulfonyl group (SO₂) is characterized by strong, distinct asymmetric and symmetric stretching bands, usually found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.org

C-H vibrations: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) is observed just below 3000 cm⁻¹.

C=C vibrations: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. rsc.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. This technique is particularly useful for identifying symmetric vibrations and bonds involving heavy atoms, which may be weak in the IR spectrum. For this class of compounds, Raman spectroscopy can be effective in observing the C-S and C-I bond vibrations. The complementary nature of IR and Raman spectroscopy ensures a more complete vibrational analysis, as some modes may be active in one technique but not the other. nih.govnih.gov

Table 3: Characteristic Infrared Absorption Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | ~3132 |

| Aromatic Ring (C=C) | Stretching | ~1604, 1512 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1333 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1155 |

Data sourced from a study on a related N-substituted sulfonamide. rsc.org

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

Although a crystal structure for the parent this compound is not publicly available, studies on closely related derivatives provide significant insight. For example, the X-ray structure of 3-iodo-2-(4-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, a product derived from a methylsulfonyl-protected aniline, has been determined. researchgate.net Such analyses confirm the molecular connectivity and reveal the stereochemical relationships between substituents, such as the trans diaxial orientation of groups on the heterocyclic ring. researchgate.net

Furthermore, crystal structures of simpler analogs like 2-iodoaniline reveal important intermolecular interactions, such as N-H···N hydrogen bonds and I···I contacts, which dictate the packing of molecules in the solid state. ed.ac.uk These non-covalent interactions are crucial for understanding the physical properties of the material. The analysis of crystal structures of various precursors and products confirms their proposed structures based on other spectroscopic methods. mdpi.com

Spectroscopic Characterization of Reaction Intermediates

Understanding the mechanism of chemical reactions involving this compound and its derivatives requires the detection and characterization of transient reaction intermediates. These species are often highly reactive and present in low concentrations, making them difficult to study with conventional methods like NMR. nih.gov

Advanced mass spectrometry-based techniques are powerful tools for this purpose. Reactive intermediates can be generated and trapped in the gas phase within a mass spectrometer and their structures probed using methods like infrared ion spectroscopy (IRIS) or tandem mass spectrometry (MS/MS). nih.govrsc.org IRIS, for example, provides a vibrational spectrum of a mass-selected ion, which can be compared with theoretical calculations to determine its structure. rsc.org This approach has been successfully used to characterize elusive species like glycosyl cations and intermediates in organometallic reactions. nih.govrsc.org

In the context of reactions involving this compound derivatives, such as the palladium-catalyzed synthesis of polycyclic indoles, these techniques could be used to identify and characterize key catalytic intermediates or transient cationic species, thereby providing crucial insights into the reaction pathway. rsc.orgnih.gov

Computational and Theoretical Studies of 2 Iodo 4 Methylsulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed description of electron distribution and orbital energies. For 2-Iodo-4-(methylsulfonyl)aniline, these calculations would reveal the influence of the electron-withdrawing iodine atom and the strongly electron-withdrawing methylsulfonyl group on the electron-donating amino group and the aromatic ring.

The electronic structure is characterized by the distribution of electron density and the nature of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and its behavior in electronic transitions. It is anticipated that the presence of the iodo and methylsulfonyl groups would significantly lower the energy of the HOMO and LUMO compared to unsubstituted aniline (B41778), thereby affecting its ionization potential and electron affinity.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a standard tool for studying the reactivity and selectivity of organic molecules due to its balance of computational cost and accuracy. DFT calculations can provide a wealth of information through various reactivity descriptors derived from the conceptual DFT framework.

For this compound, DFT studies would focus on global and local reactivity descriptors. Global descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, offer a general overview of the molecule's reactivity. The presence of both an electron-donating group (-NH₂) and strong electron-withdrawing groups (-I, -SO₂CH₃) creates a complex electronic environment. It is expected that the methylsulfonyl group, in particular, would render the molecule more electrophilic.

Local reactivity can be analyzed using Fukui functions or the dual descriptor, which identify the most reactive sites for nucleophilic and electrophilic attacks. For this compound, these analyses would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, while the carbon atoms of the aromatic ring, particularly those ortho and para to the activating amino group but also influenced by the deactivating groups, would be susceptible to nucleophilic attack.

An illustrative table of calculated electronic properties for a related substituted aniline is presented below to demonstrate the type of data generated from DFT studies.

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 0.8 eV |

Note: The values in this table are hypothetical and serve as an illustration of typical DFT-calculated properties for a substituted aniline with similar functional groups. Actual values for this compound would require specific calculations.

Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the amino group, DFT calculations can provide detailed energy profiles.

These profiles would help in understanding the regioselectivity of reactions. For instance, in an electrophilic substitution reaction, the model would likely confirm that the directing effect of the amino group is significantly modulated by the steric hindrance and electronic withdrawal of the adjacent iodine atom and the para-sulfonyl group. The calculated energy barriers for substitution at different positions on the aromatic ring would provide a quantitative measure of this selectivity.

A hypothetical reaction coordinate diagram for an electrophilic substitution on a substituted aniline could show the relative energies of intermediates and transition states, elucidating the preferred reaction pathway.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the potential for non-covalent interactions are critical for understanding the physical properties and biological activity of a molecule. Conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotation around the C-N and C-S bonds. This would identify the most stable conformers and the energy barriers between them.

Furthermore, the study of intermolecular interactions is crucial. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition. Computational models can quantify the strength and geometry of these interactions in dimers or larger clusters of the molecule, or with solvent molecules. The molecular electrostatic potential (MEP) surface would visually represent the regions of positive and negative electrostatic potential, highlighting the sites prone to intermolecular interactions.

Future Research Directions and Emerging Synthetic Prospects for 2 Iodo 4 Methylsulfonyl Aniline

Development of Novel and Efficient Synthetic Methodologies

The synthesis of highly functionalized anilines like 2-Iodo-4-(methylsulfonyl)aniline remains a topic of significant interest. Traditional methods often require harsh conditions or multi-step procedures. Future research will likely focus on developing more efficient, sustainable, and regioselective synthetic routes.

One promising starting point is the targeted modification of commercially available precursors. For instance, the synthesis could potentially be achieved from 4-(methylsulfonyl)aniline (B1202210). A key step would be the selective iodination at the ortho-position to the amine. Another route could involve the oxidation of a precursor like 2-Iodo-4-(methylsulfanyl)aniline. bldpharm.com The development of chemoselective oxidation methods that tolerate the iodo and amino functionalities would be a key area of investigation.

Furthermore, modern synthetic methods are being adapted for the synthesis of substituted anilines. For example, palladium-catalyzed systems using ethylene (B1197577) have been developed for the synthesis of anilines from cyclohexanones, offering a novel approach to construct the aniline (B41778) ring itself with various substituents. bohrium.comorganic-chemistry.org Future work could adapt such methods for the direct synthesis of complex anilines, potentially reducing the number of synthetic steps.

New methods for the regioselective halogenation of electron-rich aromatic compounds are also highly relevant. nih.govnih.gov Research into advanced halogenation techniques, perhaps utilizing novel catalysts or directing groups, could provide a more direct and high-yielding synthesis of the target compound from 4-(methylsulfonyl)aniline.

Exploration of New Reactivity Modes and Transformations

The unique combination of functional groups in this compound opens the door to a wide array of chemical transformations. The aryl-iodide bond is a particularly valuable handle for modern cross-coupling reactions.

Future research will undoubtedly explore its utility in reactions such as:

Suzuki-Miyaura Coupling: Reaction with various boronic acids to introduce new carbon-carbon bonds, creating complex biaryl structures.

Buchwald-Hartwig Amination: Coupling with amines to form substituted diamines.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

The amino group offers another site for reactivity. It can be diazotized and converted into a range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) through Sandmeyer or related reactions. Additionally, the amino group can be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitution, although the existing substituents will heavily influence the regioselectivity of such reactions. The methylsulfonyl group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

Expansion of Applications in Diverse Chemical Scaffolds

Given its functional group array, this compound is an ideal scaffold for generating libraries of compounds for biological screening and materials science applications. The 4-(methylsulfonyl)aniline pharmacophore, for instance, is found in various anti-inflammatory agents. nih.govresearchgate.net The introduction of an ortho-iodo group provides a convenient point for diversification, allowing for the synthesis of novel analogues of known drugs.

The ability to participate in cross-coupling reactions makes it a valuable intermediate for constructing complex heterocyclic systems, which are ubiquitous in medicinal chemistry. By choosing appropriate coupling partners, a wide variety of fused ring systems and other complex molecular architectures can be accessed.

In materials science, halogenated aromatic compounds are crucial building blocks for polymers, liquid crystals, and organic electronics. The high reactivity of the C-I bond, combined with the electronic properties imparted by the sulfonyl group, could be exploited in the synthesis of novel functional materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The future of chemical synthesis lies in the integration of advanced technologies like flow chemistry and automated synthesis for faster, safer, and more efficient production.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. The synthesis of anilines using techniques like chemoenzymatic reduction of nitroaromatics has already been successfully demonstrated in flow reactors. acs.orgnih.gov Future work could focus on developing a continuous flow process for the synthesis and subsequent functionalization of this compound. This would allow for the on-demand production of the compound and its derivatives.

Automated Synthesis: Automated platforms can rapidly screen reaction conditions and synthesize libraries of analogues for structure-activity relationship (SAR) studies. Automated grindstone chemistry, a form of mechanochemistry, has been shown to be effective for the halogenation of anilines, offering a green and efficient alternative to solvent-based methods. beilstein-journals.org Integrating the synthesis of this compound into an automated workflow would enable the rapid generation of a diverse set of derivatives for testing in various applications, from drug discovery to materials science. The use of automated systems for oligosaccharide synthesis highlights the potential for complex, multi-step automated chemical production. google.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Iodo-4-(methylsulfonyl)aniline with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-iodoaniline derivatives. For example, reacting 2-iodo-4-(trifluoromethyl)aniline with methylsulfonyl chloride or anhydride in the presence of a base like DMAP (4-dimethylaminopyridine) in dichloromethane or DMF at 0–25°C for 12–24 hours yields sulfonamide derivatives . To minimize side reactions (e.g., over-sulfonylation), stoichiometric control (1:1 molar ratio of aniline to sulfonylating agent) and low temperatures (0–5°C) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to analyze crystallographic data. Hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯I interactions) can be visualized using Mercury software. For accurate refinement, ensure high-resolution data (e.g., <1.0 Å) and apply anisotropic displacement parameters for heavy atoms like iodine .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in a dark, inert atmosphere (argon or nitrogen) at –20°C to prevent decomposition .

- Waste Disposal : Neutralize with a 10% sodium bicarbonate solution before disposal as halogenated organic waste .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing methylsulfonyl group activates the adjacent iodine atom for oxidative addition in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with arylboronic acids in THF/water (3:1) at 80–100°C. Monitor reaction progress via TLC (silica gel, UV visualization). The sulfonyl group stabilizes the transition state, reducing side reactions like homocoupling. For mechanistic validation, conduct DFT studies to compare activation energies with non-sulfonylated analogs .

Q. What computational methods are suitable for predicting the degradation pathways of this compound under advanced oxidation processes (AOPs)?

- Methodological Answer : Use Gaussian 09 or ORCA software for density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model hydroxyl radical (•OH) attack. Focus on Fukui indices to identify reactive sites (e.g., iodine or sulfonyl groups). Validate predictions with LC-MS/MS analysis of degradation byproducts. For experimental AOPs, employ UV/H₂O₂ systems at pH 7–9 and quantify intermediates like 4-(methylsulfonyl)aniline via HPLC with a C18 column and PDA detector .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) resolve ambiguities in NMR assignments for this compound derivatives?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the methylsulfonyl carbon) using ¹³C-enriched methyl iodide. Acquire ¹H-¹³C HSQC and HMBC spectra to correlate specific carbons with neighboring protons. For example, the methylsulfonyl group’s ¹³C signal (~40 ppm) will show cross-peaks with adjacent aromatic protons in HMBC, confirming substitution patterns .

Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?

- Methodological Answer :

- Reaction Design : Use microwave-assisted synthesis at controlled temperatures (80–120°C) to shorten reaction times.

- Additives : Add catalytic CuI (10 mol%) to stabilize the iodide leaving group in Ullmann-type couplings.

- Monitoring : Track iodine retention via X-ray fluorescence (XRF) or ICP-MS analysis of reaction aliquots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.